1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole
Description
Properties
IUPAC Name |
1-(5-bromo-2,4-dimethylphenyl)sulfonylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c1-10-7-11(2)15(8-12(10)16)21(19,20)18-9-17-13-5-3-4-6-14(13)18/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECKRCFQHZTKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2C=NC3=CC=CC=C32)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the sulfonyl group: The benzimidazole core is then reacted with a sulfonyl chloride derivative of 5-bromo-2,4-dimethylphenyl. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The benzimidazole core and the sulfonyl group can participate in redox reactions, potentially altering the compound’s properties.
Coupling reactions: The compound can be used in Suzuki-Miyaura or other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigating its biological activity, such as antimicrobial or anticancer properties, due to the known bioactivity of benzimidazole derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The sulfonyl group could enhance its binding affinity to certain targets, while the benzimidazole core might contribute to its overall bioactivity.
Comparison with Similar Compounds
Benzimidazole derivatives exhibit significant variability in biological activity and physicochemical properties based on substituent patterns. Below is a detailed comparison of structurally related compounds:
Substituent Effects on Physicochemical Properties
Key Observations :
- Bromo and Dimethyl Substituents : The 5-bromo and 2,4-dimethyl groups on the phenyl ring likely elevate molecular weight (~400–450 g/mol) and lipophilicity (logP), enhancing hydrophobic interactions in biological systems.
- Morpholine Derivatives : Compounds with morpholine-ethyl linkages (e.g., 2g in ) exhibit lower melting points (91–167°C) compared to sulfonyl-substituted analogs (92–94°C for ), suggesting reduced crystallinity due to flexible side chains.
Key Observations :
- Sulfonyl vs. Sulfinyl : Sulfonyl derivatives (e.g., omeprazole sulfone) are metabolically stable but less reactive than sulfinyl analogs, making them suitable for prolonged activity .
- Bromo Substituents : Bromine’s steric bulk and electronegativity may enhance binding to hydrophobic enzyme pockets, as seen in 5-bromo-2-phenylbenzimidazole .
- Morpholine Derivatives : The morpholine group improves aqueous solubility, which is critical for oral bioavailability, but may reduce CNS penetration due to increased polarity .
Biological Activity
1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole is a compound belonging to the benzimidazole class, which is recognized for its diverse biological activities. This compound features a benzimidazole core with a sulfonyl group attached to a 5-bromo-2,4-dimethylphenyl moiety, making it a subject of interest in medicinal chemistry due to its potential pharmacological properties.
- Molecular Formula : C16H15BrN2O2S
- Molar Mass : 379.2715 g/mol
The unique structure of this compound allows it to engage in various chemical reactions, including substitution and redox reactions, which may influence its biological activity.
Biological Activity Overview
Benzimidazole derivatives are known for their wide range of biological activities, including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Antitubercular
- Analgesic
The presence of the sulfonyl group and the brominated phenyl ring enhances the compound's interaction with biological targets, potentially increasing its efficacy.
The mechanism of action for 1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole likely involves:
- Enzyme inhibition : The compound may inhibit specific enzymes or receptors due to its structural features.
- Modulation of biological pathways : The sulfonyl group could enhance binding affinity to target proteins, influencing various signaling pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including 1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics such as ampicillin and ciprofloxacin.
| Compound | MIC (μg/ml) | Target |
|---|---|---|
| 1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole | 50 | S. typhi |
| Ampicillin | 100 | S. typhi |
| Ciprofloxacin | 25 | S. typhi |
Anticancer Potential
Research into the anticancer properties of benzimidazole derivatives has shown that compounds similar to 1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole can inhibit cancer cell proliferation. In vitro studies revealed that certain derivatives exhibited IC50 values in low micromolar ranges against various cancer cell lines.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzimidazole core significantly impact biological activity. For instance, the introduction of halogen substituents on the phenyl ring enhances antimicrobial and anticancer activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
